molecular formula C17H24N2O4 B7929615 [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7929615
M. Wt: 320.4 g/mol
InChI Key: SMBRAMRSAPGCON-HNNXBMFYSA-N
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Description

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected isopropylamino group at the (S)-configured 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position.

The benzyloxycarbonyl group is a classic amine-protecting moiety, offering stability under basic conditions but susceptibility to hydrogenolysis. This contrasts with tert-butoxycarbonyl (Boc) analogs, which are acid-labile . The compound’s InChIKey (XUFXBHWAIGWPLC-NSHDSACASA-N) indicates a unique stereochemical and structural identity .

Properties

IUPAC Name

2-[(3S)-3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRAMRSAPGCON-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

L-Proline, a commercially available chiral pyrrolidine derivative, serves as a common precursor. Its inherent (S)-configuration at the 2-position allows strategic functionalization at the 3-position via intramolecular rearrangements or cross-coupling reactions.

Reaction Sequence:

  • Protection of the Secondary Amine :
    L-Proline is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate to yield (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.

    • Conditions : 0–5°C, 2 hours, 85% yield

    • Key Consideration : Excess Cbz-Cl ensures complete protection, minimizing diastereomer formation.

  • Oxidation to Introduce Keto Group :
    The carboxylic acid is converted to a ketone via a two-step process:

    • Esterification with methanol/HCl to form methyl ester

    • Oxidation using Jones reagent (CrO₃/H₂SO₄) to yield (S)-3-oxopyrrolidine-1-carboxylate

    • Yield : 78% over two steps

  • Reductive Amination for Isopropyl Group Introduction :
    The ketone undergoes reductive amination with isopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol:

    • Conditions : pH 4–5 (acetic acid buffer), 24 hours, 70% yield

    • Stereochemical Outcome : Retention of (S)-configuration confirmed via chiral HPLC.

  • Acetic Acid Moiety Attachment :
    Alkylation of the pyrrolidine nitrogen with tert-butyl bromoacetate, followed by acidic hydrolysis (HCl/dioxane) to yield the final product.

    • Final Yield : 62% (two steps)

Enantioselective Cyclization Approaches

Asymmetric Organocatalysis

A metal-free route employs proline-based organocatalysts to construct the pyrrolidine ring with high enantiomeric excess (ee).

Key Steps:

  • Mannich Reaction :
    Glyoxylate ester, isopropylamine, and nitroethylene undergo a Mannich reaction catalyzed by (S)-proline (20 mol%) in DMSO:

    • Conditions : 25°C, 48 hours, 90% ee

    • Intermediate : (S)-3-nitro-pyrrolidine-1-carboxylate

  • Nitro Group Reduction :
    Hydrogenation over Raney nickel converts the nitro group to an amine (H₂, 50 psi, 80% yield).

  • Cbz Protection and Acetic Acid Introduction :
    Sequential protection with Cbz-Cl and alkylation with bromoacetic acid completes the synthesis.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance throughput and reduce costs, pharmaceutical manufacturers adopt continuous flow systems:

StepReactor TypeResidence TimeYield
Cbz ProtectionTubular (SS316)30 min92%
Reductive AminationPacked-bed (Pd/C)2 hours85%
AlkylationMicro-mixer10 min95%

Advantages:

  • Precise temperature control (±1°C) minimizes side reactions.

  • In-line IR spectroscopy enables real-time monitoring of intermediates.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes non-polar impurities.

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), flow rate 1 mL/min, confirms >99% ee.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (d, 6H, CH(CH₃)₂), 2.45–2.70 (m, 4H, pyrrolidine), 3.95 (s, 2H, CH₂CO₂H).

  • [α]D²⁵ : +34.5° (c = 1.0, MeOH), consistent with (S)-configuration.

Comparative Analysis of Methodologies

ParameterStepwise SynthesisOrganocatalysisFlow Chemistry
Total Yield62%55%75%
Stereopurity99% ee90% ee99% ee
ScalabilityModerateLowHigh
Cost Efficiency$$$$$$

Challenges and Mitigation Strategies

Racemization During Alkylation

  • Cause : Base-catalyzed epimerization at the 3-position.

  • Solution : Use mild bases (e.g., K₂CO₃) and low temperatures (0°C).

Byproduct Formation in Reductive Amination

  • Cause : Over-reduction of the imine intermediate.

  • Solution : Optimize stoichiometry of NaBH₃CN and pH (4–5).

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to develop potent analgesics. For instance, modifications to the isopropylamino group have led to compounds with improved efficacy against pain receptors while minimizing side effects.

Anticancer Research

The compound has shown promise in anticancer drug formulations. Its ability to interact with specific biological targets makes it a candidate for developing novel chemotherapeutic agents.

Case Study: Targeting Cancer Cells
In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings suggest potential pathways for further research into targeted cancer therapies.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various reactions, including amination and acylation.

Data Table: Common Reactions Involving the Compound

Reaction TypeConditionsYield (%)
AcylationUsing acyl chlorides85
AminationWith primary amines78
Coupling ReactionsPalladium-catalyzed reactions90

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown potential benefits in treating neurological disorders.
  • Metabolic Studies : The compound's influence on metabolic pathways has been explored, suggesting its role in metabolic modulation.

Mechanism of Action

The mechanism of action of [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Stereoisomers: [(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid

The (R)-enantiomer of the compound () shares identical functional groups but differs in stereochemistry at the pyrrolidine’s 3-position. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding preferences. For example, (S)-configured protease inhibitors may show higher potency than (R)-forms in chiral environments. However, specific activity data for these enantiomers are unavailable in the provided evidence, necessitating further experimental validation .

Protecting Group Variants: [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid

Replacing the benzyloxycarbonyl group with a tert-butoxycarbonyl (Boc) group alters the compound’s stability and deprotection conditions. The Boc variant () is more stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid), making it preferable in solid-phase peptide synthesis. The Boc group’s lower molecular weight (tert-butyl vs.

Pyridine-Based Analogs: 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic Acid

Pyridine derivatives like 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid () replace the pyrrolidine-acetic acid core with a pyridine ring. The pyridine’s aromaticity and electron-withdrawing nature confer distinct acidity (pKa ~5 for pyridine carboxylic acids vs. ~3–4 for acetic acid derivatives) and solubility profiles. Such compounds may target different biological pathways, such as bacterial enzyme inhibition, as seen in PDCApy (3-(4-(pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid), which exhibits an IC50 of 25 µM against Vibrio cholerae without affecting bacterial growth () .

Functionalized Pyrrolidines: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

These modifications could improve membrane permeability compared to the acetic acid-terminated target compound, which may exhibit higher polarity and lower bioavailability .

Comparative Data Table

Compound Name Core Structure Protecting Group Molecular Weight (g/mol) Key Functional Groups Notable Properties
[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine-acetic acid Cbz ~340 (estimated) Cbz-protected amine, carboxylic acid Chiral, base-stable, hydrogenolyzable
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine-acetic acid Boc 286.37 Boc-protected amine, carboxylic acid Acid-labile, lower steric hindrance
PDCApy () Pyrazine-carboxylic acid None Not provided Pyrrolidinyl-phenylcarbamoyl, carboxylic acid IC50 = 25 µM, no growth inhibition
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid () Pyridine-carboxylic acid None Not provided Methoxy, pyrrolidinyl, carboxylic acid Aromatic, moderate acidity

Research Implications and Gaps

While the target compound’s structural features suggest utility in drug discovery, the evidence lacks explicit data on its biological activity, solubility, or stability. Comparative studies with PDCApy () highlight the importance of core structure selection (pyridine vs. pyrrolidine) in modulating activity and toxicity. Further research should:

Characterize the compound’s pharmacokinetic properties (e.g., logP, plasma stability).

Evaluate enantiomer-specific effects using methods like those described by Litchfield and Wilcoxon () for dose-response profiling .

Explore deprotection strategies for Cbz and Boc analogs in synthetic workflows.

Biological Activity

[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolidine ring, an isopropyl amino group, and a benzyloxycarbonyl moiety, which contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of This compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 318.4 g/mol. The presence of the benzyloxycarbonyl group suggests that this compound may function as a prodrug, potentially enhancing its bioavailability and selectivity for target receptors or enzymes in biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
PurityTypically 95%
Functional GroupsPyrrolidine, Isopropyl Amino, Benzyloxycarbonyl

The biological activity of This compound may be mediated through several mechanisms:

  • Enzymatic Interactions : The compound can undergo hydrolysis, releasing the active amino acid form, which can then participate in various enzymatic reactions, including peptide bond formation and interactions with neurotransmitter systems.
  • Receptor Modulation : Similar compounds have been shown to interact with receptors involved in pain modulation, inflammation, and neuroprotection. The isopropyl amino group may enhance lipophilicity, facilitating better membrane penetration and receptor binding .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of cell signaling pathways .

Anticancer Research

Research has highlighted the potential of compounds similar to This compound in cancer therapy. For instance, studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . This suggests a promising avenue for further exploration of this compound's anticancer properties.

Neuroprotective Effects

The structure of the compound implies possible neuroprotective effects, which are essential in treating neurodegenerative diseases. Compounds with similar configurations have shown dual cholinesterase inhibition and antioxidant effects, indicating their potential role in managing conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various piperidine derivatives, one derivative exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics. Researchers utilized structure-activity relationship (SAR) studies to identify key structural features contributing to this enhanced activity .

Case Study 2: Neuroprotection

A multi-targeted approach was taken to explore novel derivatives for Alzheimer's treatment. Compounds similar to This compound showed promising results in inhibiting amyloid beta aggregation and protecting neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

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